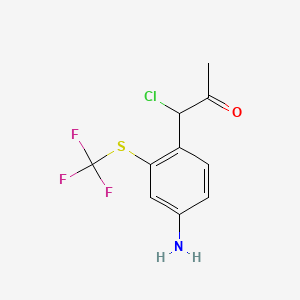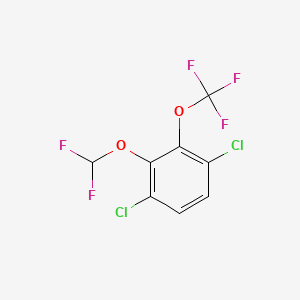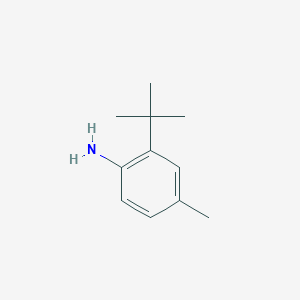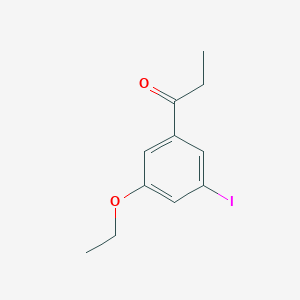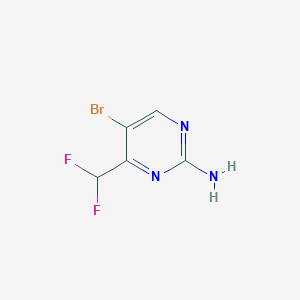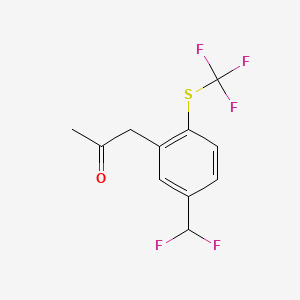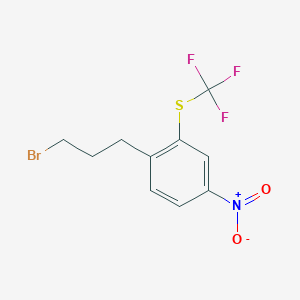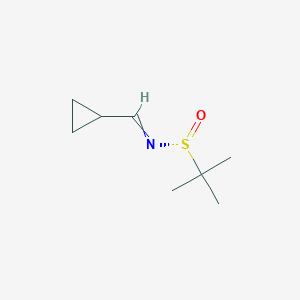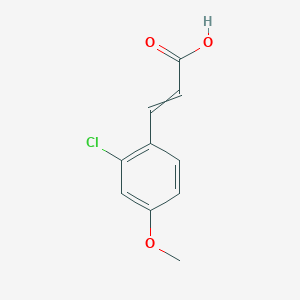![molecular formula C15H21ClN2O5 B14052862 [(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)
[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate is a complex organic compound that features a tert-butyl group, a chloro substituent, a hydroxy group, and a nitrophenyl group
準備方法
The synthesis of tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route may involve the following steps:
Formation of the Core Structure: This step involves the construction of the butan-2-ylcarbamate backbone through a series of reactions such as aldol condensation or Michael addition.
Introduction of Functional Groups: The chloro, hydroxy, and nitrophenyl groups are introduced through selective halogenation, hydroxylation, and nitration reactions, respectively.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to prevent unwanted reactions during the synthesis and are removed in the final steps.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
化学反応の分析
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate has several scientific research applications:
Biology: The compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved may include signal transduction pathways, metabolic pathways, or regulatory pathways, depending on the specific application and target.
類似化合物との比較
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate can be compared with similar compounds such as:
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-methylphenyl)butan-2-ylcarbamate: This compound has a methyl group instead of a nitro group, which may result in different reactivity and applications.
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-aminophenyl)butan-2-ylcarbamate:
tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-hydroxyphenyl)butan-2-ylcarbamate: This compound has a hydroxy group instead of a nitro group, which may influence its chemical properties and applications.
特性
分子式 |
C15H21ClN2O5 |
|---|---|
分子量 |
344.79 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-12(13(19)9-16)8-10-4-6-11(7-5-10)18(21)22/h4-7,12-13,19H,8-9H2,1-3H3,(H,17,20)/t12-,13+/m0/s1 |
InChIキー |
VIIXOAICXCGUIA-QWHCGFSZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCl)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


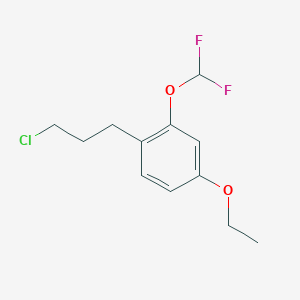
![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)

